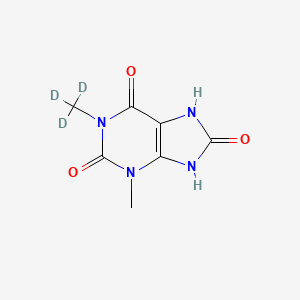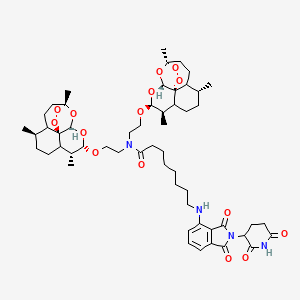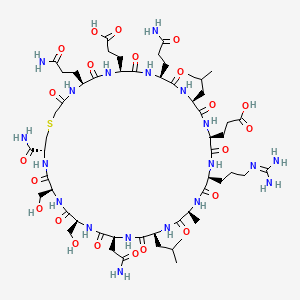
Thioether-cyclized helix B peptide, CHBP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thioether-cyclized helix B peptide, CHBP, is a synthetic peptide known for its ability to enhance metabolic stability and provide renoprotective effects. This compound achieves these effects by promoting autophagy through the inhibition of mammalian target of rapamycin complex 1 (mTORC1) and activation of mammalian target of rapamycin complex 2 (mTORC2) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thioether-cyclized helix B peptide, CHBP, involves the cyclization of a linear peptide sequence via a thioether bond. The sequence is Ac-Gln-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser-Cys-NH2, and the cyclization occurs through the N-terminal methionine and the thiol group of cysteine .
Industrial Production Methods: Industrial production of this compound, typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of the peptide chain on a solid support, followed by cyclization and purification steps to obtain the final product .
化学反応の分析
Types of Reactions: Thioether-cyclized helix B peptide, CHBP, primarily undergoes reactions related to its peptide nature. These include:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide sequence
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Major Products:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Regeneration of thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences
科学的研究の応用
Thioether-cyclized helix B peptide, CHBP, has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in autophagy and cellular metabolism.
Medicine: Explored for its potential therapeutic effects in kidney ischemia-reperfusion injury and other renal conditions.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
作用機序
Thioether-cyclized helix B peptide, CHBP, exerts its effects by modulating the mTOR signaling pathway. It inhibits mTORC1 and activates mTORC2, leading to the induction of autophagy. This process enhances metabolic stability and provides renoprotective effects. The molecular targets include mTORC1 and mTORC2, which are key regulators of cell growth, proliferation, and survival .
類似化合物との比較
Thioether-cyclized helix B peptide, CHBP, is unique due to its thioether-cyclized structure, which enhances its metabolic stability and resistance to proteolysis. Similar compounds include:
Linear helix B peptides: These lack the cyclization and are more susceptible to degradation.
Disulfide-cyclized peptides: These have disulfide bonds instead of thioether bonds, which can be less stable under certain conditions
特性
分子式 |
C56H93N19O22S |
|---|---|
分子量 |
1416.5 g/mol |
IUPAC名 |
3-[(5S,8S,11S,14S,17S,20S,23S,26S,29S,32S,35S,38R)-29-(2-amino-2-oxoethyl)-5,11-bis(3-amino-3-oxopropyl)-38-carbamoyl-17-(2-carboxyethyl)-20-[3-(diaminomethylideneamino)propyl]-32,35-bis(hydroxymethyl)-23-methyl-14,26-bis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxo-1-thia-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclononatriacont-8-yl]propanoic acid |
InChI |
InChI=1S/C56H93N19O22S/c1-24(2)17-32-52(94)72-34(19-40(59)80)53(95)73-35(20-76)54(96)74-36(21-77)55(97)75-37(44(60)86)22-98-23-41(81)65-28(8-12-38(57)78)47(89)68-30(10-14-42(82)83)49(91)67-29(9-13-39(58)79)50(92)71-33(18-25(3)4)51(93)69-31(11-15-43(84)85)48(90)66-27(7-6-16-63-56(61)62)46(88)64-26(5)45(87)70-32/h24-37,76-77H,6-23H2,1-5H3,(H2,57,78)(H2,58,79)(H2,59,80)(H2,60,86)(H,64,88)(H,65,81)(H,66,90)(H,67,91)(H,68,89)(H,69,93)(H,70,87)(H,71,92)(H,72,94)(H,73,95)(H,74,96)(H,75,97)(H,82,83)(H,84,85)(H4,61,62,63)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChIキー |
KSNPRNVCPCWSPM-HIGYSMTCSA-N |
異性体SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC(C)C)CCC(=O)N)CCC(=O)O)CCC(=O)N)C(=O)N)CO)CO)CC(=O)N)CC(C)C |
正規SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC(C)C)CCC(=O)N)CCC(=O)O)CCC(=O)N)C(=O)N)CO)CO)CC(=O)N)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
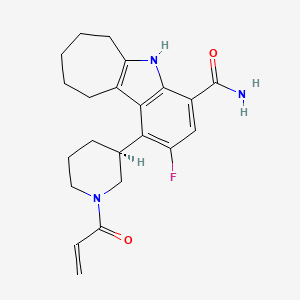
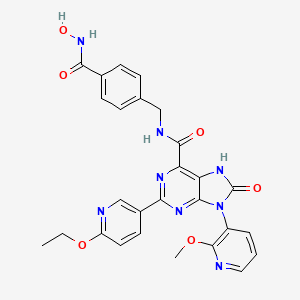
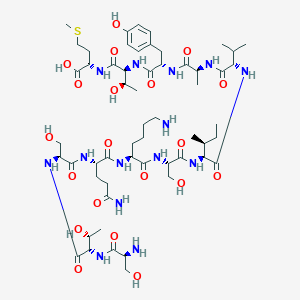
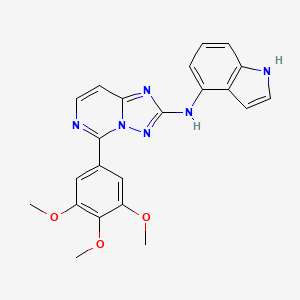
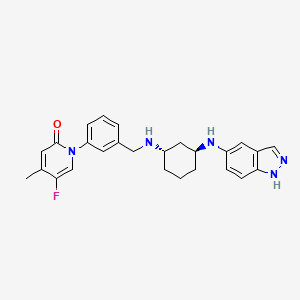
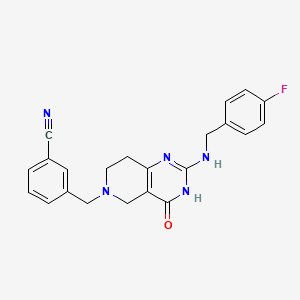
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
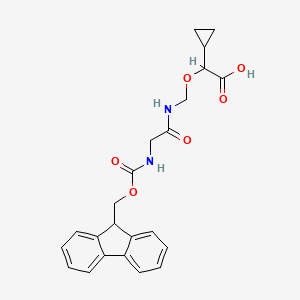
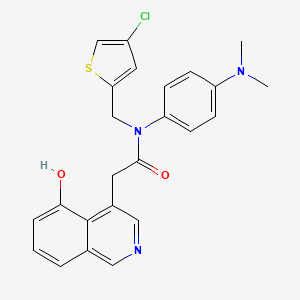

![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
